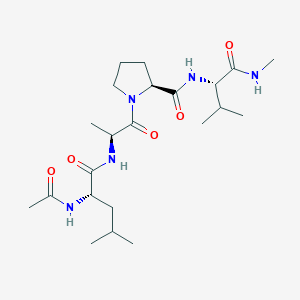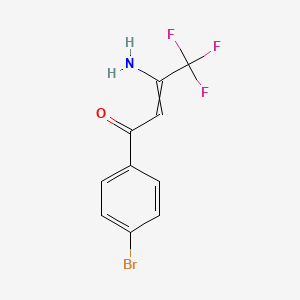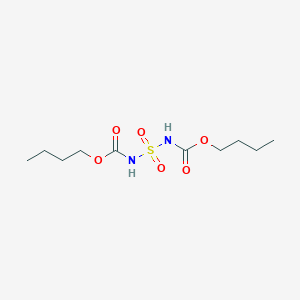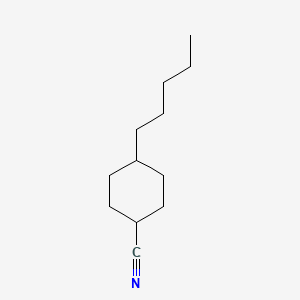
Pyrazine, 2,6-bis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(chloromethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine. One common method is the reaction of pyrazine with formaldehyde and hydrochloric acid, which results in the formation of 2,6-bis(chloromethyl)pyrazine. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(chloromethyl)pyrazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The industrial production process also emphasizes safety and environmental considerations, given the use of chlorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,6-bis(aminomethyl)pyrazine derivative.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(chloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,6-bis(chloromethyl)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary widely based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(bromomethyl)pyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,6-Dichloropyrazine: Lacks the methyl groups but retains the chlorine atoms.
2,6-Dimethylpyrazine: Contains methyl groups without the chlorine atoms.
Uniqueness
2,6-Bis(chloromethyl)pyrazine is unique due to the presence of both chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
Eigenschaften
CAS-Nummer |
86045-21-8 |
|---|---|
Molekularformel |
C6H6Cl2N2 |
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
2,6-bis(chloromethyl)pyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2 |
InChI-Schlüssel |
BXRCXPYLMJAZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)


![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)


![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)



![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
